molecular formula C30H35NO11 B1253556 epsilon-Rhodomycin T

epsilon-Rhodomycin T

Cat. No.: B1253556
M. Wt: 585.6 g/mol
InChI Key: CVACSAHKWDLUII-DTNVTZSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsilon-Rhodomycin T is an anthracycline.

Scientific Research Applications

Biosynthesis and Genetic Studies

  • Gene Involvement in Biosynthesis : The glycosyltransferase gene rhoG, crucial in the biosynthesis of beta-rhodomycin, affects the production of epsilon-rhodomycinone. Disruption of rhoG leads to the loss of beta-rhodomycin productivity, highlighting the gene's role in the antibiotic's biosynthesis (Miyamoto et al., 2002).

  • Modification by Gene Products : Studies on the rdm genes from Streptomyces purpurascens show that enzymes encoded by these genes modify aklavinone and aclacinomycins, contributing to the production of various rhodomycin derivatives, including epsilon-rhodomycinone (Wang et al., 2002).

  • In Vitro and In Vivo Bioconversion : Research demonstrates the bioconversion capabilities of epsilon-rhodomycinone glycoside to doxorubicin, underscoring the importance of enzymes like DauP, DauK, and DoxA in anthracycline biosynthesis (Dickens et al., 1997).

Antibiotic and Antitumor Properties

  • Production of New Antibiotics : Epsilon-rhodomycinone glycosides, isolated from Streptomyces violaceus, have been identified as new antibiotics (epelmycins) with in vitro cytotoxicities and antimicrobial activities, suggesting their potential as novel anthracycline antibiotics (Johdo et al., 1991).

  • Novel Compounds with Anticancer Activity : Research has led to the discovery of new anthracycline glycoside derivatives of the rhodomycin group, including epsilon-rhodomycin, with potent anticancer activities. These derivatives were produced through microbiological conversion methods (Jarzombek, 2007).

  • Src-Targeted Anticancer Compound : Rhodomycin A, derived from the rhodomycin group, has been identified as a Src-targeted compound capable of suppressing lung cancer cell progression via modulating Src-related pathways, showcasing its therapeutic potential in cancer treatment (Lai et al., 2015).

Properties

Molecular Formula

C30H35NO11

Molecular Weight

585.6 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3/t12-,14-,16-,17-,23-,24+,30+/m0/s1

InChI Key

CVACSAHKWDLUII-DTNVTZSYSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Synonyms

epelmycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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